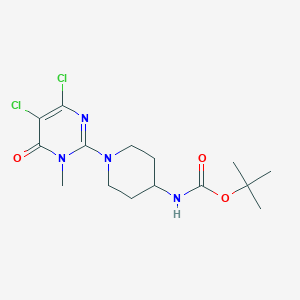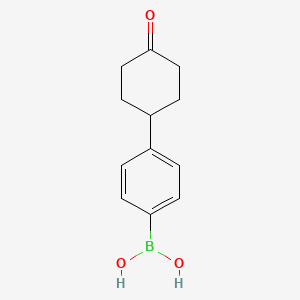![molecular formula C13H19BN2O3 B13985176 [3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid](/img/structure/B13985176.png)
[3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-[3-[[[2-(1-pyrrolidinyl)ethyl]amino]carbonyl]phenyl]boronic acid: is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. Boronic acids are known for their versatility and utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of B-[3-[[[2-(1-pyrrolidinyl)ethyl]amino]carbonyl]phenyl]boronic acid typically involves the reaction of 3-aminophenylboronic acid with 2-(1-pyrrolidinyl)ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: B-[3-[[[2-(1-pyrrolidinyl)ethyl]amino]carbonyl]phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
B-[3-[[[2-(1-pyrrolidinyl)ethyl]amino]carbonyl]phenyl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of B-[3-[[[2-(1-pyrrolidinyl)ethyl]amino]carbonyl]phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the inhibition of enzymes that contain serine or threonine residues in their active sites. The compound can interact with molecular targets such as proteases and kinases, thereby modulating their activity and affecting various biological pathways .
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications but lacks the additional functional groups present in B-[3-[[[2-(1-pyrrolidinyl)ethyl]amino]carbonyl]phenyl]boronic acid.
3-Formylphenylboronic acid: Another boronic acid derivative with a formyl group, used in organic synthesis and enzyme inhibition studies.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position, affecting its reactivity and applications.
Uniqueness: B-[3-[[[2-(1-pyrrolidinyl)ethyl]amino]carbonyl]phenyl]boronic acid is unique due to its combination of a boronic acid group with a pyrrolidinyl and carbamoyl functional group. This structure enhances its reactivity and allows for a broader range of applications compared to simpler boronic acid derivatives .
Properties
Molecular Formula |
C13H19BN2O3 |
|---|---|
Molecular Weight |
262.11 g/mol |
IUPAC Name |
[3-(2-pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H19BN2O3/c17-13(15-6-9-16-7-1-2-8-16)11-4-3-5-12(10-11)14(18)19/h3-5,10,18-19H,1-2,6-9H2,(H,15,17) |
InChI Key |
WTYUJWQIPJMDLL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCN2CCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



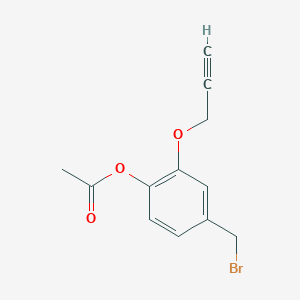
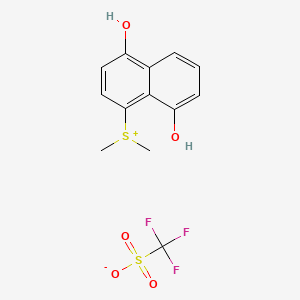

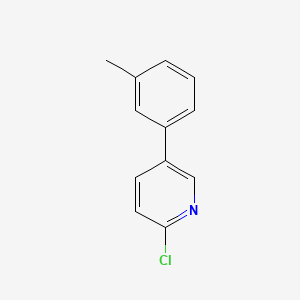
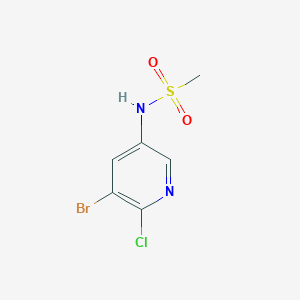
![Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate](/img/structure/B13985128.png)
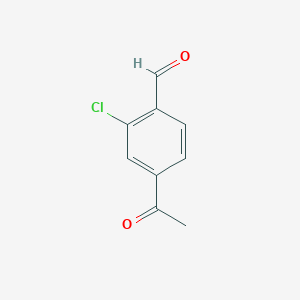
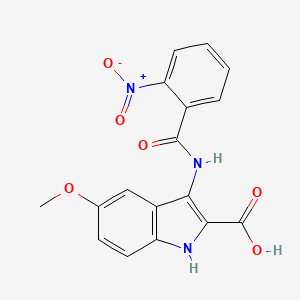
![3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B13985152.png)
![(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B13985160.png)
![2,6-Di-tert-butyl-4-[1-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13985175.png)
